
2-Chloro-10-phenylacridin-9(10h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-phenylacridin-9(10H)-one is a chemical compound with the molecular formula C20H12ClNO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-phenylacridin-9(10H)-one typically involves the reaction of 2-chloroacridine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acridinone structure. The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of acridone quinones.
Reduction: Formation of acridine amines.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
科学的研究の応用
2-Chloro-10-phenylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in cancer research.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-Chloro-10-phenylacridin-9(10H)-one involves its ability to intercalate into DNA strands, disrupting the normal function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Chloroacridine: A precursor in the synthesis of 2-Chloro-10-phenylacridin-9(10H)-one.
10-Phenylacridin-9(10H)-one: Lacks the chlorine substituent but shares a similar acridine core structure.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and phenyl groups enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and material science research.
特性
CAS番号 |
6321-64-8 |
|---|---|
分子式 |
C19H12ClNO |
分子量 |
305.8 g/mol |
IUPAC名 |
2-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22)15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14/h1-12H |
InChIキー |
PEPZMVGRMPVTKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


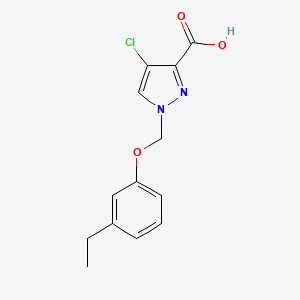
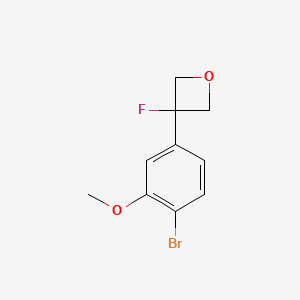
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
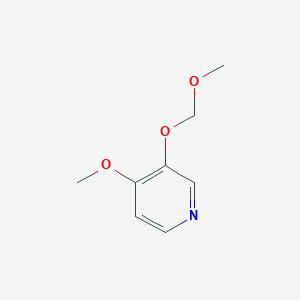


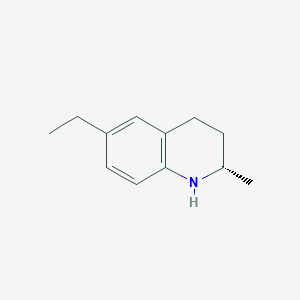
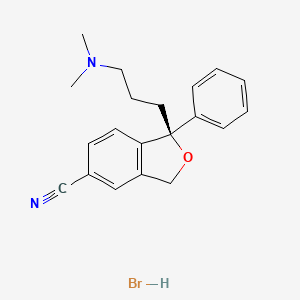
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
